molecular formula C7H15N3O B15379671 (Cyclohexylamino)urea CAS No. 6635-46-7

(Cyclohexylamino)urea

Cat. No.: B15379671
CAS No.: 6635-46-7
M. Wt: 157.21 g/mol
InChI Key: KWLGMNRXIGKTTA-UHFFFAOYSA-N
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Description

(Cyclohexylamino)urea, registered under CAS Number 6635-46-7, is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This urea derivative is characterized by a Topological Polar Surface Area (TPSA) of 67.2 Ų and is identified by synonyms including NSC-52222 and DS-007829 . As a building block in organic synthesis and medicinal chemistry research, its structure offers potential for developing novel compounds and studying enzyme inhibition mechanisms. Urea derivatives are frequently explored for their biological activities, and (Cyclohexylamino)urea serves as a key intermediate in these investigative pathways. Intended Application & Research Value This product is intended for use as a reference standard and synthetic intermediate in non-clinical, non-diagnostic laboratory research. Its primary value lies in its application within chemical biology and drug discovery projects, where it can be utilized to study structure-activity relationships or to synthesize more complex molecules for pharmacological screening. Safety & Compliance It is crucial to note that this product is designated For Research Use Only (RUO) . It must not be used for diagnostic, therapeutic, or any other human or animal consumption purposes. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

6635-46-7

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(cyclohexylamino)urea

InChI

InChI=1S/C7H15N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h6,9H,1-5H2,(H3,8,10,11)

InChI Key

KWLGMNRXIGKTTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds with structural or functional similarities to (Cyclohexylamino)urea:

Compound Name & CAS Structure/Key Features Biological Activity/Application Reference
2-(Cyclohexylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one Spirocyclic thiazolidinone with cyclohexylamino IC₅₀ = 0.045 µM (11β-HSD1 inhibition)
Carbenoxolone (Reference Inhibitor) Triterpenoid derivative IC₅₀ = 0.08 µM (11β-HSD1 inhibition)
CAPS [3-(Cyclohexylamino)propanesulfonic Acid] Cyclohexylamino-sulfonic acid buffer Biochemical buffer (pH 9.7–11.1)
4-{[(Cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide (940487-36-5) Urea-linked benzamide with cyclohexylamino Not reported (structural analog)
CYCLOHEXANONE SEMICARBAZONE (1589-61-3) Cyclohexylidene-hydrazinecarboxamide Intermediate in organic synthesis

Key Findings and Comparative Analysis

Structural Modifications and Trends
  • Substituent Effects: The placement of the cyclohexylamino group significantly impacts activity. For example: Spirocyclic Derivatives: Enhanced rigidity from spiro frameworks improves enzyme binding (e.g., 93.99% inhibition at 10 µM) . Benzamide Hybrids: Bulky substituents (e.g., N,N-diethylbenzamide in CAS 940487-36-5) may reduce solubility but increase lipophilicity, affecting pharmacokinetics .

Preparation Methods

Conventional Aqueous Synthesis Under Reflux Conditions

The most well-documented method for synthesizing N-cyclohexylurea involves the direct reaction of cyclohexylamine with urea in an aqueous medium under reflux. This approach, patented in US4740618A, achieves high yields (90–96%) with minimal by-product formation.

Reaction Mechanism and Stoichiometry

Cyclohexylamine reacts exothermically with urea in water, releasing ammonia as a by-product:
$$
\text{Cyclohexylamine} + \text{Urea} \rightarrow \text{N-cyclohexylurea} + \text{NH}_3 \uparrow
$$
The reaction proceeds via nucleophilic attack of the cyclohexylamine’s primary amine group on the electrophilic carbonyl carbon of urea. Water acts as both a solvent and a moderator, preventing excessive side reactions.

Table 1: Optimized Reaction Parameters from US4740618A
Parameter Optimal Range Effect on Yield/Purity
Cyclohexylamine:Urea 1:1.5–1:3 (molar) Excess urea minimizes diurea
Water Content 100–500 parts by weight Prevents premature precipitation
Temperature 95–105°C Balances reaction rate & purity
Pressure Atmospheric (1 bar) Simplifies equipment needs

Industrial-Scale Protocol

A representative example from the patent involves:

  • Dissolving 495 g (5 mol) cyclohexylamine and 450 g (7.5 mol) urea in 250 mL water.
  • Refluxing at 95–105°C for 6 hours, with incremental water addition to maintain solubility.
  • Cooling, filtering, and drying to obtain 681 g (96% yield) of N-cyclohexylurea (m.p. 194–195°C).
    Key advantages include the use of technical-grade urea (tolerating biuret impurities) and recyclable mother liquor.

High-Temperature Synthesis with Water Separation

Chinese patent CN101279932A describes a divergent method targeting N,N'-dicyclohexylurea but inadvertently highlights conditions influencing mono- vs. di-substitution.

Impact of Temperature and Solvent

At temperatures exceeding 200°C, urea decomposition accelerates, favoring dialkylation:
$$
2 \text{Cyclohexylamine} + \text{Urea} \rightarrow \text{N,N'-dicyclohexylurea} + 2 \text{NH}_3 \uparrow
$$
However, reducing temperatures to 180–190°C and increasing water content shifts selectivity toward the mono-substituted product, albeit with lower yields (65–70%).

Table 2: Comparative Yields in CN101279932A Examples
Example Water (mL) Temp (°C) Product Yield (%)
1 10 230–240 Dicyclohexylurea 95
2 20 230–240 Mixed phase 70
3 20 180–190 Monocyclohexylurea 65

Practical Limitations

This method requires a water separator to remove H₂O and drive the reaction toward completion. While effective for diurea synthesis, it is less suitable for high-purity mono-product isolation.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for N-Cyclohexylurea Synthesis
Method Yield (%) Purity (%) By-Products Scalability
Aqueous Reflux 90–96 >98 <2% diurea Industrial
High-Temp Water Sep 65–70 80–85 Diurea, residues Lab-scale
Hydroaminomethylation N/A N/A Not tested Theoretical

The aqueous reflux method outperforms others in yield, purity, and operational simplicity, making it the industry benchmark.

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